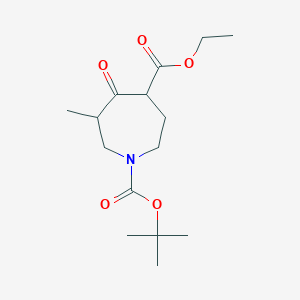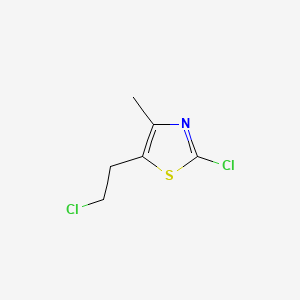
1-(8-Quinolyl)-2-pyrrolidinone
概要
説明
1-(8-Quinolyl)-2-pyrrolidinone is a heterocyclic compound that combines the structural features of pyrrolidinone and quinoline. This compound is known for its versatile biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both pyrrolidinone and quinoline moieties in its structure makes it a valuable scaffold for the development of bioactive agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Quinolyl)-2-pyrrolidinone typically involves the cyclization of a 4-halo-N-(8-quinolyl)butyramide in the presence of aqueous sodium hydroxide and a phase transfer catalyst such as triethylbenzyl ammonium chloride . This method ensures the formation of the desired heterocyclic structure with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high purity and yield. This may include the use of advanced purification techniques and large-scale reactors to facilitate the synthesis process.
化学反応の分析
Types of Reactions: 1-(8-Quinolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinyl derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinolinyl-pyrrolidinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or pyrrolidinone rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various quinolinyl-pyrrolidinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
1-(8-Quinolyl)-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a building block in organic synthesis.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(8-Quinolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone moiety and exhibit similar biological activities, such as antimicrobial and anticancer effects.
Quinoline Derivatives: Compounds with the quinoline moiety are known for their antimalarial and anticancer properties.
Uniqueness: 1-(8-Quinolyl)-2-pyrrolidinone is unique due to the combination of pyrrolidinone and quinoline moieties in its structure. This dual functionality enhances its biological activity and makes it a versatile scaffold for the development of new bioactive agents.
特性
CAS番号 |
79276-58-7 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
1-quinolin-8-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-12-7-3-9-15(12)11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2 |
InChIキー |
MVGXWXNDLBXHMO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8752481.png)




